6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-(hydroxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-5-3-7(11)9-6(4-10)8-5/h3,10H,2,4H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZYUGJOTYWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 6 Ethyl 2 Hydroxymethyl Pyrimidin 4 Ol Analogs
X-ray Crystallography for Solid-State Structural Analysis
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of non-covalent contacts that govern the crystal packing. For pyrimidine (B1678525) derivatives, this technique elucidates the roles of hydrogen bonding, van der Waals forces, and other weaker interactions in stabilizing the three-dimensional supramolecular architecture. researchgate.netchemicalbook.commdpi.comnih.govresearchgate.netnih.gov
In the absence of a specific crystal structure for 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL, an analysis of closely related pyrimidine analogs provides a predictive framework for its intermolecular interactions. Studies on various substituted pyrimidines consistently reveal the dominance of specific contact types that are instrumental in the formation of their crystal structures. chemicalbook.comnih.govresearchgate.net The primary interactions observed are H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts. chemicalbook.comnih.gov
The hydroxymethyl and ethyl substituents on the pyrimidine ring of this compound are expected to significantly influence its crystal packing. The hydroxyl group of the hydroxymethyl moiety is a potent hydrogen bond donor, while the oxygen and nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonding networks, such as N—H···O and O—H···N interactions, which are common in similar structures. nih.gov The ethyl group, being non-polar, would primarily engage in weaker van der Waals interactions, particularly H···H and C···H contacts.
A breakdown of the anticipated intermolecular contacts for this compound, based on data from analogous pyrimidine structures, is presented below. These percentages represent the relative contribution of each interaction type to the total Hirshfeld surface area.
| Interaction Type | Anticipated Contribution (%) | Description |
|---|---|---|
| H···H | ~35-45% | Represents contacts between hydrogen atoms, indicative of van der Waals forces. These are typically the most abundant interactions. chemicalbook.comnih.gov |
| O···H/H···O | ~20-30% | Corresponds to hydrogen bonds involving oxygen atoms, which are expected to be significant due to the hydroxymethyl and pyrimidin-4-ol moieties. nih.gov |
| N···H/H···N | ~10-20% | Indicates hydrogen bonds involving the nitrogen atoms of the pyrimidine ring, contributing to the stability of the crystal lattice. chemicalbook.comnih.gov |
| C···H/H···C | ~5-15% | Represents weaker C-H···π or other C-H related interactions, contributing to the overall packing efficiency. chemicalbook.comnih.gov |
| Other (C···C, C···N, N···O, etc.) | <5% | Includes various other minor contacts that collectively form a small fraction of the total interactions. nih.gov |
Conformational Landscape and Tautomerism Studies
The conformational flexibility and potential for tautomerism are critical aspects of the molecular structure of this compound. These features can significantly impact its chemical reactivity and biological activity.
Tautomerism:
4-Hydroxypyrimidines, such as the parent structure of the compound , are known to exist in a tautomeric equilibrium between the enol form (4-hydroxypyrimidine) and the more stable keto form (pyrimidin-4-one). chemicalbook.comnih.govresearchgate.netsigmaaldrich.com This tautomerization involves the migration of a proton. For this compound, two primary keto tautomers are possible: the 1H- and 3H-pyrimidin-4-one forms. Computational and experimental studies on related systems have shown that the relative stability of these tautomers is influenced by the nature of substituents and the surrounding solvent environment. researchgate.netresearchgate.net In many cases, the pyrimidin-4-one form is predominant. chemicalbook.com
The presence of the ethyl and hydroxymethyl groups can further influence this equilibrium. The electron-donating nature of the ethyl group may affect the electron density of the pyrimidine ring, thereby subtly altering the relative energies of the tautomeric forms.
Conformational Analysis:
The conformational landscape of this compound is primarily defined by the rotational freedom of the ethyl and hydroxymethyl substituents.
Hydroxymethyl Group: The hydroxymethyl group at the C2 position also possesses conformational flexibility. Rotation around the C-C and C-O bonds will lead to different spatial arrangements of the hydroxyl group. Intramolecular hydrogen bonding between the hydroxymethyl proton and a nitrogen atom of the pyrimidine ring is a possibility that could stabilize certain conformations.
Computational Chemistry and Theoretical Investigations of 6 Ethyl 2 Hydroxymethyl Pyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-ol. These methods allow for the detailed exploration of the molecule's electronic landscape, which governs its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation (geometry optimization). wjarr.com This process minimizes the energy of the molecule to predict its bond lengths, bond angles, and dihedral angles.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Note: These values are illustrative and represent typical data obtained from DFT calculations for similar pyrimidine (B1678525) derivatives. |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. For this compound, the shapes and energies of these frontier orbitals dictate its reactivity profile. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient regions, which are prone to nucleophilic attack. The analysis of FMOs is instrumental in predicting the outcomes of various chemical reactions involving the pyrimidine scaffold.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. This analysis provides a clear picture of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. researchgate.net For this compound, the MEP surface would highlight regions of negative potential (in red and yellow), typically around the nitrogen and oxygen atoms, which are attractive to electrophiles. Regions of positive potential (in blue) would be found near the hydrogen atoms, indicating sites for nucleophilic interaction. This tool is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for biological activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can predict how this compound binds within the active site of various biological macromolecules, including enzymes, receptors, and nucleic acids. nih.gov Pyrimidine derivatives have been shown to interact with a range of targets, such as kinases and cyclooxygenases. wjarr.com The simulations generate multiple possible binding poses and score them based on binding affinity or free energy of binding. A lower binding energy typically indicates a more stable and favorable interaction. These predictions help to prioritize compounds for further experimental testing.
Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | LYS745, MET793, ASP855 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
| Note: This data is hypothetical and serves to illustrate typical results from a molecular docking study. |
Identification of Key Interacting Residues and Binding Site Characteristics
A significant outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues of the protein's binding site. These simulations can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For this compound, the hydroxyl and pyrimidinol moieties are likely to form crucial hydrogen bonds with polar residues in the active site. The ethyl group may engage in hydrophobic interactions. Understanding these specific interactions is vital for the rational design of more potent and selective inhibitors. By identifying the key interacting residues, medicinal chemists can modify the structure of the lead compound to enhance its binding affinity and efficacy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior in a biological context.
A primary application of MD simulations in drug discovery is to assess the stability of a ligand when bound to its protein target. By simulating the solvated ligand-protein complex, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over nanoseconds or even microseconds. For instance, studies on other pyrimidine derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. nih.govrsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a common metric to evaluate stability; a low and stable RMSD value over the simulation time suggests a stable binding mode. nih.gov In a hypothetical study of this compound, one would expect to see the pyrimidine core, the hydroxymethyl group, and the ethyl group forming stable interactions within a target binding pocket. The pyrimidine moiety, for example, could form water-bridged interactions or direct hydrogen bonds with residues in the binding site, as has been observed for similar compounds. nih.govacs.org
Illustrative Data Table: Representative MD Simulation Stability Metrics for a Pyrimidine Derivative-Protein Complex
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Indicates a stable protein backbone throughout the simulation. |
| Ligand RMSD (Å) | 1.2 | 0.2 | Suggests the ligand remains in a consistent binding pose. |
| Hydrogen Bonds | 3 | 1 | Shows persistent hydrogen bonding between the ligand and protein. |
MD simulations also allow for the analysis of conformational changes and flexibility of both the ligand and the protein upon binding. The root-mean-square fluctuation (RMSF) can be calculated for each residue of the protein to identify flexible regions. For this compound, understanding its conformational flexibility is crucial as it dictates how well it can adapt to the binding site of a target protein. The ethyl and hydroxymethyl groups may exhibit rotational flexibility, which could be essential for achieving an optimal binding conformation. Analysis of the simulation trajectories can reveal the most populated conformational states of the ligand within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding lead optimization.
To develop a QSAR model for a series of pyrimidine derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. nih.govresearchgate.net Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the biological activity. researchgate.net For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D aligned structures of the compounds are used to generate steric and electrostatic fields, which are then correlated with activity. rsc.org Such models have been successfully developed for various pyrimidine derivatives to predict their anticancer and other biological activities. sifisheriessciences.comnih.gov
Illustrative Data Table: Hypothetical QSAR Model for a Series of Pyrimidine Derivatives
| Model | r² | q² | Predictive r² | Descriptors |
| CoMFA | 0.92 | 0.65 | 0.78 | Steric and Electrostatic Fields |
| CoMSIA | 0.94 | 0.71 | 0.82 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |
A significant advantage of 3D-QSAR models is the generation of contour maps. These maps visualize the regions in 3D space where certain structural features are predicted to enhance or diminish biological activity. For example, a CoMFA steric map might show a green-colored region near the 6-position of the pyrimidine ring, suggesting that bulky substituents like the ethyl group in this compound are favorable for activity. Similarly, electrostatic maps could highlight areas where electropositive or electronegative groups are preferred. These insights are invaluable for designing new derivatives with improved potency and selectivity. For instance, the hydroxymethyl group at the 2-position could be identified as a key hydrogen bond donor.
In silico tools are frequently used to predict the pharmacokinetic properties and drug-likeness of compounds early in the drug discovery process. sifisheriessciences.commdpi.com These predictions are based on the molecular structure and help to identify potential liabilities before significant resources are invested in synthesis and testing. For this compound, various parameters can be calculated to assess its drug-likeness. Lipinski's Rule of Five is a widely used guideline to evaluate the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other properties such as topological polar surface area (TPSA), which correlates with cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability, are also important considerations. mdpi.com Studies on other pyrimidine derivatives have shown that these in silico predictions can effectively guide the design of compounds with more favorable pharmacokinetic profiles. nih.govnih.gov
Illustrative Data Table: Predicted Drug-Likeness Properties for this compound
| Property | Predicted Value | Acceptable Range (Lipinski's Rule) |
| Molecular Weight | 168.18 | < 500 |
| logP | ~0.5 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| TPSA (Ų) | 74.84 | < 140 |
Investigation of Biological Activities and Mechanistic Pathways of 6 Ethyl 2 Hydroxymethyl Pyrimidin 4 Ol Analogs
In Vitro Evaluation of Biological Activities
In vitro assays serve as the primary platform for screening and characterizing the biological effects of novel chemical entities. For pyrimidine (B1678525) analogs, these evaluations focus on their ability to interfere with specific enzymes, modulate cellular responses like proliferation and death, and alter the cellular redox environment.
Studies on Enzyme Inhibition (e.g., Kinase Inhibition, Phospholipase D)
The structural similarity of the pyrimidine core to the purine (B94841) base of ATP allows many of its derivatives to act as competitive inhibitors of enzymes that use ATP, such as kinases. nih.gov Fused pyrimidine systems, in particular, have been widely explored as potent enzyme inhibitors. researchgate.net
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. nih.gov Various pyrimidine-based scaffolds have demonstrated significant inhibitory activity against a range of kinases.
Pyrazolo[1,5-a]pyrimidines: These compounds have been identified as effective inhibitors of several protein kinases, including CK2, EGFR, B-Raf, MEK, and Pim-1, acting as ATP-competitive or allosteric inhibitors. nih.gov Their efficacy in targeting kinases relevant to melanoma and non-small cell lung cancer (NSCLC) has been noted. nih.gov
Furo[2,3-d]pyrimidines: As bioisosteres of purines, these derivatives have been explored for their inhibitory action against protein kinases like Aurora A and Met kinase. researchgate.net For instance, a derivative with a terminal phenylurea moiety showed potent inhibition of Aurora kinase A. researchgate.net
Pyrrolo[2,3-d]pyrimidines: This class of compounds, also known as 7-deazapurines, has yielded multi-targeted kinase inhibitors. mdpi.com A notable example, compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', displayed potent inhibition against EGFR, Her2, VEGFR2, and CDK2. mdpi.com
Phospholipase D (PLD) Inhibition: Phospholipase D (PLD) enzymes are involved in generating the lipid second messenger phosphatidic acid (PA), which regulates various cellular processes critical for cancer cell metastasis and immune function. nih.gov While specific inhibitors for PLD are still under active development, studies have shown that inhibiting PLD can have downstream effects on pyrimidine biosynthesis in malignant glioma cells. nih.gov This suggests a potential, albeit indirect, link between PLD activity and the metabolic pathways involving pyrimidine analogs. The inhibition of PLD activity has been shown to decrease the production of deoxyribonucleoside triphosphates (dNTPs). nih.gov
Table 1: Kinase Inhibition by Pyrimidine Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Target Kinase(s) | Example Compound | IC₅₀ | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitrile | EGFR | Compound 10b | 8.29 nM | rsc.org |
| Pyrimidine Analogs | EGFR (WT, L858R, T790M) | Compound 4a, 4b | Potent inhibition | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | Compound 5k | 40-204 nM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | B-Raf, MEK | Not Specified | Not Specified | nih.gov |
| Furo[2,3-d]pyrimidine | Aurora A | Not Specified | 400 nM (cell growth) | researchgate.net |
Cell-Based Assays for Cellular Response Studies (e.g., Cell Cycle Analysis, Apoptosis Induction)
Cell-based assays are fundamental to understanding the ultimate impact of a compound on cellular fate. For pyrimidine analogs with anticancer potential, key assays evaluate their ability to halt the cell cycle and trigger programmed cell death (apoptosis).
Many pyrimidine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing mitotic entry and cell division. acs.orgacs.org This is frequently followed by the induction of apoptosis, a controlled mechanism of cell death crucial for eliminating cancerous cells.
Pyrazolo[3,4-d]pyrimidines: Novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, such as compounds 7c and 11i , have been shown to efficiently induce cell cycle arrest and apoptosis in multiple cancer cell lines, including HeLa, HCT116, and A549. acs.org
Pyrimidine-5-carbonitriles: Compound 10b from this class not only inhibited EGFR but also arrested HepG2 liver cancer cells at the G2/M phase and significantly increased the population of apoptotic cells. rsc.org This was accompanied by a rise in the levels of pro-apoptotic proteins like caspase-3 and Bax. mdpi.com
Pyrazolo[3,4-d]pyrimidine Compound 4c: This Src inhibitor demonstrated the ability to reduce cell viability and induce apoptosis in various lymphoid and myeloid cancer cell lines. frontiersin.org
Table 2: Cellular Responses to Pyrimidine Analogs in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Example Compound | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 7c, 11i | HeLa, HCT116, A549 | Cell cycle arrest, apoptosis | acs.org |
| Pyrimidine-5-carbonitrile | 10b | HepG2 | G2/M phase arrest, apoptosis | rsc.org |
| Pyrrolo[2,3-d]pyrimidine | 5k | HepG2 | Cell cycle arrest, apoptosis, increased Caspase-3/Bax | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Compound 4c | Jurkat, SKMM1, Jurl-MK1 | Reduced viability, apoptosis | frontiersin.org |
Investigations of Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including cancer and neurodegeneration. scite.aiijpsonline.com Pyrimidine derivatives have been investigated for their ability to modulate this state, often acting as antioxidants.
These heterocyclic molecules can act as "free radical scavengers," diminishing oxidative damage to cells, proteins, and DNA. scite.aiijpsonline.com The antioxidant activity of some pyrimidine derivatives has been demonstrated through their ability to inhibit lipid peroxidation. nih.gov For example, thiamine (B1217682), which contains a pyrimidine ring, can neutralize ROS by donating hydrogen ions from its pyrimidine and thiazole (B1198619) rings. ijpsonline.com However, some pyrimidine analogs used in cancer therapy, such as certain pyrazolo[3,4-d]pyrimidines, have been found to elevate intracellular ROS levels, which can contribute to their cytotoxic effects against tumor cells. acs.org
Mechanistic Elucidation of Biological Effects
Identifying the precise molecular targets and signaling pathways affected by pyrimidine analogs is essential for understanding their mechanism of action and for optimizing their therapeutic potential.
Molecular Target Identification and Validation (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2 pathway, EGFR, Tubulin, MEK1 kinase)
A variety of molecular targets have been identified and validated for different classes of pyrimidine analogs.
DNA Gyrase: This bacterial enzyme, a type II topoisomerase, is a well-established target for antibacterial agents. acs.org Several pyrimidine derivatives have been designed to inhibit DNA gyrase. For instance, new dihydropyrimidine (B8664642) derivatives showed significant bactericidal effects against Escherichia coli, with molecular docking studies supporting their action through DNA gyrase inhibition. nih.gov Spiropyrimidinetriones represent another novel class of antibacterials that target DNA gyrase with a new mode of action, showing no cross-resistance with fluoroquinolones. acs.org
Lanosterol 14 α-demethylase (CYP51): This cytochrome P450 enzyme is a key player in the biosynthesis of cholesterol in mammals and ergosterol (B1671047) in fungi. caymanchem.comwikipedia.org Heterocyclic compounds containing a basic nitrogen atom, such as pyrimidine derivatives, can act as potent inhibitors by coordinating to the heme iron in the enzyme's active site. nih.gov Inhibition of this enzyme is a strategy for developing cholesterol-lowering and antifungal drugs. caymanchem.com
KEAP1-NRF2 pathway: The Kelch-like ECH-associated protein 1 (KEAP1)-NF-E2-related factor 2 (NRF2) pathway is the master regulator of the cellular antioxidant response. researchgate.netmdpi.com Under normal conditions, KEAP1 targets NRF2 for degradation. frontiersin.org However, electrophilic compounds can modify cysteine residues on KEAP1, disrupting the interaction and allowing NRF2 to translocate to the nucleus. mdpi.com There, it activates the expression of a battery of cytoprotective genes, including those for antioxidant and detoxification enzymes. frontiersin.org This pathway represents a key mechanism for the antioxidant effects of many compounds. frontiersin.org
EGFR (Epidermal Growth Factor Receptor): As a key driver of cell proliferation, EGFR is a major target in cancer therapy. Numerous pyrimidine derivatives have been developed as EGFR inhibitors. nih.gov They often act as ATP-mimicking compounds, blocking the kinase activity of both wild-type and mutated forms of EGFR, such as T790M, which is associated with drug resistance. nih.govgoogle.com
Tubulin: Microtubules, polymers of α,β-tubulin, are essential for mitosis, making them an excellent target for anticancer drugs. acs.org Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual-targeting agents that inhibit tubulin polymerization and another cell cycle protein, CDC5L, leading to mitotic arrest and cell death. acs.orgacs.org
MEK1 Kinase: MEK1 is a central component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer. Several non-ATP-competitive MEK1 inhibitors have been developed. nih.gov Pyrazolo[1,5-a]pyrimidines are one class of compounds whose inhibitory effects on MEK kinases have been shown to be particularly relevant in melanoma. nih.gov
Table 3: Validated Molecular Targets of Pyrimidine Analogs This table is interactive. You can sort and filter the data.
| Target | Compound Class | Example Compound | Effect | Reference |
|---|---|---|---|---|
| DNA Gyrase | Dihydropyrimidine | 6b, 6c | Inhibition, bactericidal effect | nih.gov |
| DNA Gyrase | Spiropyrimidinetrione | 33e | Inhibition, antibacterial activity | acs.org |
| Lanosterol 14 α-demethylase | Imidazole/Triazole Derivatives | Ketoconazole | Enzyme Inhibition | nih.gov |
| KEAP1-NRF2 Pathway | Various Electrophiles | Not Specified | NRF2 activation, antioxidant response | mdpi.comfrontiersin.org |
| EGFR | Pyrimidine-5-carbonitrile | 10b | Inhibition (IC₅₀ = 8.29 nM) | rsc.org |
| Tubulin/CDC5L | Pyrazolo[3,4-d]pyrimidine | 11i | Dual inhibition, mitotic arrest | acs.orgacs.org |
| MEK1 Kinase | Pyrazolo[1,5-a]pyrimidine | Not Specified | Inhibition | nih.gov |
Pathway Analysis and Signaling Cascade Modulation
The biological activity of pyrimidine analogs stems from their ability to modulate complex intracellular signaling cascades.
Antioxidant Response Pathway: Analogs that interact with the KEAP1-NRF2 system trigger a broad antioxidant response. The release of NRF2 from KEAP1-mediated degradation allows it to move into the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of target genes. frontiersin.org This leads to the coordinated upregulation of numerous protective genes, such as those for glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative stress. frontiersin.org
Oncogenic Signaling Pathways: Analogs targeting kinases like EGFR or MEK disrupt major cancer-promoting pathways. Inhibition of EGFR blocks the downstream signaling that leads to cell proliferation and survival. nih.gov Similarly, MEK inhibitors block the Raf/MEK/ERK cascade, which is crucial for transmitting mitogenic signals from the cell surface to the nucleus. nih.gov
Metabolic Pathways: Inhibition of PLD has been shown to acutely regulate pyrimidine metabolite production through the mTOR signaling pathway, independently of Akt in certain cancer types. nih.gov This highlights how targeting a lipid signaling enzyme can have direct consequences on nucleotide metabolism, which is essential for DNA replication and cell proliferation. nih.gov
Gene Expression and Protein Regulation Studies
While direct studies on the gene and protein regulation pathways specifically modulated by 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-ol are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been shown to influence these processes significantly. Analogs of the target compound serve as valuable models for understanding these potential interactions.
For instance, research into C-6 substituted pyrimidine derivatives has provided insights into their utility as reporter probes for imaging gene expression. One such study focused on a C-6 alkylated and N-1 methylated pyrimidine derivative, N-Me-[(18)F]FHBT, for monitoring the expression of the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-TK) gene. nih.gov This gene is a critical component of many gene therapy strategies. The study demonstrated that the tracer's uptake was significantly higher in cells expressing the HSV1-TK gene, indicating that the pyrimidine scaffold can be tailored to interact with specific gene products. nih.gov The biological evaluations confirmed the feasibility of using such pyrimidine derivatives as PET radiotracers to monitor gene expression in vivo. nih.gov
The regulation of protein activity is another area where pyrimidine analogs have shown significant effects. Pyrimidine derivatives are known to target a wide array of proteins, including kinases, which are central to cellular signaling pathways. By inhibiting or modulating the activity of specific kinases, these compounds can influence downstream signaling cascades, affecting gene expression and cellular processes like proliferation and apoptosis. The structural features of this compound, particularly the hydroxymethyl and ethyl groups, provide potential sites for interaction with protein targets, suggesting that it could similarly modulate protein function and, consequently, gene expression.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
The biological activity of pyrimidine derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing their therapeutic potential. These studies systematically modify the chemical scaffold to understand how different functional groups and their positions on the pyrimidine ring influence biological outcomes.
Impact of Substituent Modifications at Pyrimidine Positions on Biological Activity
The pyrimidine ring offers multiple positions (C2, C4, C5, and C6) where substituents can be modified to tune the molecule's properties. nih.gov For this compound, the key positions for modification are the ethyl group at C6, the hydroxymethyl group at C2, and the hydroxyl group at C4.
C2 Position: The hydroxymethyl group at the C2 position is a potential hydrogen bond donor and can be crucial for target interaction. Replacing it with other functional groups, such as an amino group, can alter the molecule's binding properties. For example, in some pyrimidine series, a 2-aminopyrimidine (B69317) moiety is important for activity. nih.gov
C4 Position: The hydroxyl group at C4 exists in tautomeric equilibrium with a keto form (pyrimidin-4-one). This feature is critical for its electronic properties and potential as a hydrogen bond donor or acceptor. In studies on pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position was found to be preferable for antiproliferative activity compared to no substitution or a methoxy (B1213986) group. acs.org
C6 Position: The ethyl group at the C6 position contributes to the molecule's hydrophobicity and steric profile. The size and nature of the alkyl group at this position can significantly impact potency and selectivity. Studies on 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists have shown that modifications at this position are key to their activity. nih.gov
The following table summarizes the general impact of substituent modifications on the biological activity of pyrimidine analogs, based on findings from various studies.
| Position | Substituent Type | General Impact on Biological Activity | Reference |
| C2 | Amino Group | Often enhances binding affinity through hydrogen bonding. | nih.gov |
| Hydroxymethyl Group | Can act as a hydrogen bond donor, crucial for specific target interactions. | nih.gov | |
| C4 | Primary Amino Group | Found to be optimal for antiproliferative activity in certain pyrimidine scaffolds. | acs.org |
| Hydroxyl/Keto Group | Participates in tautomerism, influencing electronic properties and hydrogen bonding. | bldpharm.com | |
| C5 | Methyl Group | Can enhance binding or metabolic stability. | nih.gov |
| C6 | Alkyl Groups | Influences hydrophobicity and steric fit within the target's binding pocket. | nih.gov |
| Aromatic Rings | Can introduce additional binding interactions, such as pi-stacking. | acs.org |
Conformational Preferences and Their Influence on Ligand-Target Recognition
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The substituents on the pyrimidine ring of this compound influence its conformational flexibility. The ethyl group at C6 and the hydroxymethyl group at C2 can rotate, allowing the molecule to adopt different spatial arrangements.
This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site. However, in some cases, a more rigid conformation is preferred to lock the molecule into its most active shape. For example, in the design of selective mismatch-binding ligands for DNA, macrocyclic structures are used to constrain the conformation and enhance selectivity. nih.gov
Molecular dynamics simulations of pyrimidine derivatives have shown that the pyrimidine ring, along with its substituents, plays a crucial role in occupying specific pockets within a target's active site. nih.govacs.org For instance, in cholinesterase inhibitors, a protonated amine group and a substituted aromatic moiety on the pyrimidine scaffold establish key interactions within the catalytic and peripheral anionic sites of the enzyme. nih.govacs.org This highlights the importance of both the core scaffold and its appended functional groups in achieving effective ligand-target recognition.
Identification of Pharmacophore Features
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. For pyrimidine derivatives, several key pharmacophoric features have been identified through computational modeling and experimental studies. nih.govnih.gov
These features for a molecule like this compound would likely include:
Hydrogen Bond Donors: The hydroxyl group at C4 and the hydroxymethyl group at C2.
Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl/keto group at C4.
Hydrophobic Feature: The ethyl group at C6.
Quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies on various pyrimidine analogs have consistently highlighted the importance of these features. nih.govnih.gov For example, a five-point pharmacophore model developed for a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors yielded a statistically significant 3D-QSAR model, indicating its predictive power. nih.gov
| Pharmacophore Feature | Corresponding Structural Moiety | Potential Role in Biological Activity | Reference |
| Hydrogen Bond Donor | -OH, -CH2OH, -NH2 | Formation of hydrogen bonds with amino acid residues in the target protein. | nih.govnih.gov |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens, C=O | Acceptance of hydrogen bonds from the target protein. | nih.govnih.gov |
| Hydrophobic Region | Alkyl or Aromatic Substituents | Van der Waals interactions with hydrophobic pockets in the target. | nih.gov |
| Aromatic Ring | Phenyl or other aryl groups | Pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine. | acs.org |
Comparative Analysis with Known Bioactive Pyrimidine Derivatives
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial agents. juniperpublishers.comresearchgate.netnih.gov Comparing the structure of this compound to these known bioactive compounds can provide clues about its potential therapeutic applications.
For example, Monastrol , a well-known anticancer agent, is a dihydropyrimidine derivative that targets the motor protein Eg5, leading to mitotic arrest. juniperpublishers.com While structurally different, both Monastrol and this compound share the core pyrimidine ring, highlighting the versatility of this scaffold.
The natural product Batzelladine , isolated from a marine sponge, inhibits the binding of HIV gp-120 to CD4 cells. juniperpublishers.com This demonstrates that pyrimidine-containing molecules can also have potent antiviral activity.
The following table provides a comparative analysis of this compound with other known bioactive pyrimidine derivatives.
| Compound Name | Key Structural Features | Biological Activity | Reference |
| This compound | Pyrimidin-4-ol core, C2-hydroxymethyl, C6-ethyl | Under Investigation | bldpharm.com |
| Monastrol | Dihydropyrimidine core, Thione group, Ester functionality | Anticancer (Eg5 inhibitor) | juniperpublishers.com |
| Batzelladine | Fused polycyclic system containing a pyrimidine ring | Antiviral (HIV entry inhibitor) | juniperpublishers.com |
| Imatinib | 2-phenylaminopyrimidine derivative | Anticancer (Tyrosine kinase inhibitor) | researchgate.net |
| Rosuvastatin | Pyrimidine ring with a complex side chain | Antihyperlipidemic (HMG-CoA reductase inhibitor) | nih.gov |
This comparative analysis underscores the remarkable adaptability of the pyrimidine scaffold. The specific combination of substituents on this compound—a small alkyl group at C6, a hydroxymethyl group at C2, and a hydroxyl at C4—suggests it may possess a unique biological profile worthy of further investigation.
Future Research Directions and Translational Perspectives for 6 Ethyl 2 Hydroxymethyl Pyrimidin 4 Ol Research
Design and Synthesis of Advanced 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL Derivatives with Enhanced Biological Profiles
The rational design and synthesis of next-generation derivatives based on the this compound core are pivotal for enhancing biological activity and optimizing pharmacokinetic profiles. Future efforts will likely focus on systematic structural modifications to probe structure-activity relationships (SAR). acs.org The pyrimidine (B1678525) ring offers multiple positions (specifically positions 2, 4, 5, and 6) for chemical alteration, allowing for the fine-tuning of a compound's properties. mdpi.com
Synthetic strategies will continue to rely on efficient cyclization methods to construct the core pyrimidine ring system. rsc.org Modifications of the ethyl group at position 6 and the hydroxymethyl group at position 2 could significantly influence target binding and metabolic stability. For instance, introducing different alkyl or aryl groups, or incorporating fluorine atoms or other functional groups, can modulate lipophilicity, solubility, and interaction with target proteins. nih.gov A key strategy involves the molecular extension of fragments known to bind to the ATP binding pocket of kinases, a common target for pyrimidine inhibitors. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound Derivatives This table is illustrative and based on general principles of medicinal chemistry for pyrimidine analogs.
| Modification Site | Substituent | Potential Impact on Biological Profile | Rationale |
| Position 2 | Replacement of -CH₂OH with bioisosteres (e.g., -CHF₂, -CF₃, -NH₂, -cyclopropyl) | Altered hydrogen bonding capacity, metabolic stability, and target selectivity. | Modifies electronic properties and resistance to metabolic oxidation. |
| Position 4 | Conversion of -OH to -NH₂ or substituted amines (e.g., -NH-aryl, -N(CH₃)₂) | Enhanced potency and target interaction, particularly for kinases. acs.org | Primary and secondary amines can act as crucial hydrogen bond donors/acceptors. |
| Position 5 | Introduction of small groups (e.g., -F, -Cl, -CH₃) or larger aromatic rings | Improved binding affinity and selectivity. | Fills specific pockets within the target's active site; can block undesirable metabolism. |
| Position 6 | Variation of the ethyl group (e.g., propyl, cyclopropyl, phenyl) | Modified lipophilicity and van der Waals interactions. | Optimizes fit within hydrophobic pockets of the target enzyme. |
The synthesis of bi- and tricyclic systems by fusing other heterocyclic rings, such as pyrazole (B372694) or triazole, to the pyrimidine core represents another promising avenue. nih.govresearchgate.net This approach can create conformationally restricted analogs with increased potency and selectivity for specific biological targets. acs.org
Exploration of Novel Therapeutic Applications Beyond Current Scope
Pyrimidine derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.orgorientjchem.org Consequently, derivatives of this compound should be screened against a diverse range of biological targets to uncover novel therapeutic applications.
A primary area of exploration is oncology. Pyrimidine analogs are known to inhibit various protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). arabjchem.orgmdpi.com Advanced derivatives could be evaluated for their ability to inhibit these enzymes, as well as emerging targets like the cell division cycle 5-like (CDC5L) protein or the Heat Shock Factor 1 (HSF1) stress pathway. acs.orgresearchgate.net Beyond direct enzyme inhibition, these compounds could be tested for their ability to induce apoptosis or cause cell cycle arrest in various cancer cell lines. nih.govarabjchem.org
The anti-inflammatory potential of these compounds also warrants investigation. Pyrimidine derivatives have shown efficacy in models of inflammation, sometimes superior to conventional drugs. wisdomlib.org Potential targets include STAT6, a key protein in the differentiation of T-helper 2 cells involved in allergic conditions, and Toll-like receptor 4 (TLR4), which is instrumental in innate immunity. nih.govnih.gov
Table 2: Potential Novel Therapeutic Targets for this compound Analogs
| Therapeutic Area | Potential Molecular Target | Relevance |
| Oncology | Protein Kinases (e.g., EGFR, CDKs, B-Raf, mTOR) rsc.orgarabjchem.orgmdpi.com | Key regulators of cell proliferation, survival, and metastasis; frequently mutated in cancers. |
| Tubulin / CDC5L acs.org | Critical proteins involved in mitosis, making them attractive targets for antiproliferative agents. | |
| Protein-Protein Interactions (e.g., LRS–RagD) acs.org | Targeting PPIs represents a novel approach to modulating pathways previously considered "undruggable." | |
| Inflammatory Diseases | STAT6 nih.gov | Crucial for signaling pathways involved in asthma and other allergic diseases. |
| TLR4 nih.gov | A key receptor in the innate immune system that mediates inflammatory responses to pathogens. | |
| Infectious Diseases | Viral Enzymes (e.g., Reverse Transcriptase) mdpi.com | Essential for the replication of viruses like HIV. |
| Bacterial Enzymes (e.g., DNA Gyrase) nih.gov | A validated target for developing new antibacterial agents. |
Furthermore, the role of pyrimidines in combating infectious diseases provides another rich area for exploration. Screening against various bacterial, fungal, and viral targets could lead to the discovery of new antimicrobial or antiviral agents. nih.gov
Development of In Vitro Assay Systems for High-Throughput Screening
To efficiently explore the vast chemical space of new this compound derivatives, the development of robust in vitro assay systems for high-throughput screening (HTS) is essential. nih.gov HTS allows for the rapid evaluation of large compound libraries to identify "hits"—molecules that exhibit activity against a specific biological target. rsc.org
These screening systems can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For kinase targets, for example, fluorescence- or luminescence-based assays can be used to quantify enzyme activity and its inhibition by test compounds. nih.gov
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing insights into its permeability, cytotoxicity, and activity in a more physiologically relevant context. researchgate.net Examples include cancer cell proliferation assays, where compounds are evaluated for their ability to inhibit the growth of various human tumor cell lines, or reporter gene assays, which measure the activation or inhibition of a specific signaling pathway. nih.govrsc.org
The advancement of automated analytical technologies, particularly those based on liquid chromatography-mass spectrometry (LC-MS), has revolutionized HTS for metabolic properties, allowing for early assessment of a compound's stability. nih.gov
Table 3: High-Throughput Screening (HTS) Assays for Pyrimidine Derivatives
| Assay Type | Principle | Application Example | Throughput |
| Biochemical Kinase Assay | Measures the activity of a purified kinase enzyme in the presence of the test compound. | Screening for inhibitors of EGFR or CDK2. researchgate.net | High |
| Cell Proliferation Assay | Quantifies the number of living cells after treatment with the test compound. | Evaluating anticancer activity against a panel of 60 human cancer cell lines (NCI-60). rsc.orgnih.gov | High |
| Reporter Gene Assay | A gene for a detectable protein (e.g., luciferase) is linked to a promoter regulated by a specific pathway. | Measuring inhibition of the NF-κB pathway in inflammation. nih.gov | Medium to High |
| FRET-Based Binding Assay | Uses Förster Resonance Energy Transfer to detect direct binding between a compound and a fluorescently labeled protein. | Identifying inhibitors of protein-protein interactions. acs.org | High |
| Metabolic Stability Assay | Incubates the compound with liver microsomes or hepatocytes and measures its degradation over time using LC-MS. nih.gov | Early assessment of a compound's pharmacokinetic potential. | High |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
Key applications of AI in pyrimidine research include:
De Novo Drug Design: Generative AI models can design novel pyrimidine derivatives with desired properties. elsevier.com These algorithms, trained on massive datasets of known molecules, can propose structures that are optimized for activity against a specific target while also possessing favorable ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. mdpi.com
Predictive Modeling: ML models, such as graph neural networks, can predict the biological activity and physicochemical properties of molecules before they are synthesized. astrazeneca.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. AI-based models can also predict the 3D structure of target proteins, which is crucial for structure-based drug design. nih.gov
High-Throughput Virtual Screening: AI-powered screening platforms can virtually screen millions or even billions of compounds against a biological target much faster than physical HTS. nih.govelsevier.com Recent studies have demonstrated the use of AI to screen for pyrimidine-based inhibitors of challenging targets like protein-protein interactions. nih.gov
Addressing Challenges in the Rational Design of Pyrimidine-Based Bioactive Agents
Despite the promise of pyrimidine scaffolds, their development into clinical candidates is fraught with challenges. Rational design strategies must proactively address these hurdles.
One of the primary challenges is achieving target selectivity . Many pyrimidine derivatives, particularly kinase inhibitors, can bind to multiple related kinases, leading to off-target effects. rsc.org Structure-based design, aided by high-resolution crystal structures of the target protein, can help design compounds that exploit unique features of the target's active site to enhance selectivity.
Another significant hurdle is drug resistance . Cancer cells, for example, can develop mutations in the target protein that prevent the drug from binding effectively. mdpi.com A key strategy to overcome this is to design next-generation inhibitors that can bind to both the wild-type and mutated forms of the enzyme or that target allosteric sites less prone to mutation. rsc.org
Optimizing pharmacokinetic properties is also a major challenge. Issues such as poor solubility, rapid metabolic degradation, or a low volume of distribution can limit a drug's efficacy in vivo. acs.org Medicinal chemists must balance potency with "drug-like" properties. This involves modifying the molecular structure to improve solubility, block sites of metabolism, and ensure the compound can reach its intended target in the body at sufficient concentrations. acs.org
Table 4: Challenges and Mitigation Strategies in Pyrimidine Drug Design
| Challenge | Description | Potential Mitigation Strategy |
| Target Selectivity | Inhibition of unintended off-target proteins, leading to potential side effects. rsc.org | Structure-based design to exploit differences in active sites; screening against a panel of related targets. |
| Acquired Drug Resistance | Mutations in the target protein that reduce the binding affinity of the inhibitor. mdpi.com | Design of inhibitors that bind to both wild-type and mutant proteins; targeting allosteric sites. rsc.org |
| Poor Solubility | Low aqueous solubility can limit absorption and bioavailability. | Introduction of polar functional groups; formulation strategies. |
| Metabolic Instability | Rapid breakdown of the compound by metabolic enzymes (e.g., CYPs), leading to short half-life. nih.gov | Blocking metabolic "hotspots" with stable groups (e.g., fluorine); designing prodrugs. |
| Synthetic Complexity | Multi-step, low-yield synthesis can make lead optimization difficult and costly. orientjchem.org | Development of novel, efficient synthetic routes (e.g., using nanocatalysts); modular synthesis approaches. orientjchem.org |
By anticipating these challenges and integrating advanced design principles, researchers can increase the likelihood of translating promising pyrimidine-based compounds like this compound from laboratory findings into clinically effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
